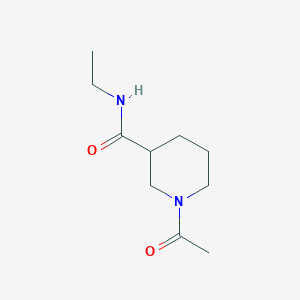

1-acetyl-N-ethylpiperidine-3-carboxamide

Description

1-Acetyl-N-ethylpiperidine-3-carboxamide is a piperidine-derived compound featuring a carboxamide group at the 3-position of the piperidine ring, an acetyl substituent at the 1-position, and an ethyl group attached to the amide nitrogen. The acetyl group likely enhances lipophilicity, while the carboxamide moiety may contribute to hydrogen bonding interactions, influencing bioavailability or target binding.

Properties

IUPAC Name |

1-acetyl-N-ethylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-3-11-10(14)9-5-4-6-12(7-9)8(2)13/h9H,3-7H2,1-2H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFFDZLUQSOHIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN(C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 1-acetyl-N-ethylpiperidine-3-carboxamide with structurally related compounds, focusing on substituents, molecular properties, and functional roles.

Structural and Molecular Comparisons

Functional and Application Differences

Bioactivity :

- The N-ethyl carboxamide in the target compound likely balances solubility and metabolic stability, as amides are less prone to hydrolysis than esters .

Research Findings and Limitations

- Gaps in Data : Direct pharmacological or physicochemical data for this compound are absent in the evidence. Inferences rely on analogs (e.g., acetylated piperidines in and carboxamide derivatives in ).

- Safety Considerations : While 1-acetylpiperidine-3-carboxylic acid is flagged with GHS hazard symbols (e.g., H315 for skin irritation), the target compound’s safety profile remains unstudied .

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of 1-acetyl-N-ethylpiperidine-3-carboxamide to improve yield and purity?

- Methodological Answer :

- Step 1 : Prioritize solvent selection (e.g., dichloromethane or DMF) to stabilize intermediates and enhance solubility .

- Step 2 : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation between piperidine and acetyl/ethyl moieties .

- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) to identify incomplete steps or byproducts .

- Step 4 : Purify intermediates using column chromatography or recrystallization to minimize impurities before proceeding to subsequent steps .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm regioselectivity of acetylation and ethyl substitution on the piperidine ring .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to distinguish between structural isomers .

- Infrared Spectroscopy (IR) : Identify carbonyl stretches (e.g., 1650–1700 cm) to confirm acetyl and carboxamide functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Approach 1 : Conduct comparative studies using standardized assays (e.g., enzyme inhibition or receptor-binding assays) under controlled pH and temperature conditions to isolate confounding variables .

- Approach 2 : Validate target specificity via competitive binding assays with known inhibitors or agonists to confirm whether observed effects are direct or off-target .

- Approach 3 : Replicate experiments across multiple cell lines or in vivo models to assess consistency in pharmacological responses .

Q. What strategies are effective for studying the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In vitro : Use liver microsomes or hepatocyte incubations with LC-MS/MS to identify primary metabolites and quantify degradation rates .

- In silico : Apply computational tools (e.g., molecular docking or QSAR models) to predict cytochrome P450 interactions and vulnerable metabolic sites .

- In vivo : Perform pharmacokinetic studies in rodent models, focusing on plasma half-life and tissue distribution using radiolabeled analogs .

Q. How can structural modifications of this compound enhance its selectivity for neurological targets?

- Methodological Answer :

- Modification 1 : Introduce substituents (e.g., halogen atoms or methyl groups) at the piperidine 4-position to sterically hinder off-target binding .

- Modification 2 : Replace the acetyl group with bioisosteres like trifluoroacetyl or sulfonyl groups to modulate lipophilicity and blood-brain barrier penetration .

- Validation : Screen modified analogs against receptor panels (e.g., GPCR or ion channel arrays) to quantify selectivity ratios .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

- Methodological Answer :

- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC or IC values .

- ANOVA with Post Hoc Tests : Compare treatment groups to identify significant differences in efficacy or toxicity across concentrations .

- Bootstrap Resampling : Assess confidence intervals for dose-response parameters in small-sample studies .

Q. How should researchers design experiments to investigate synergistic effects between this compound and existing therapeutics?

- Methodological Answer :

- Fixed-Ratio Design : Combine compounds at constant ratios (e.g., 1:1, 1:2) and analyze interactions using the Chou-Talalay method to calculate combination indices .

- Mechanistic Studies : Use transcriptomics or proteomics to identify pathways co-regulated by the compound and co-administered drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.